molecular formula C16H14 B3178756 (Cyclopropylidenemethylene)dibenzene CAS No. 7632-57-7

(Cyclopropylidenemethylene)dibenzene

Cat. No.: B3178756
CAS No.: 7632-57-7
M. Wt: 206.28 g/mol
InChI Key: WHNHNDHFSZUBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropylidenemethylene)dibenzene, also known by its chemical formula C₁₆H₁₄, is an organic compound that features a cyclopropylidene group attached to a methylene bridge, which is further connected to two benzene rings. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of (Cyclopropylidenemethylene)dibenzene typically involves the reaction of 3-bromopropyltriphenylphosphonium bromide with sodium hydride in tetrahydrofuran under an inert atmosphere at 70°C. This is followed by the addition of benzophenone, also in tetrahydrofuran, under similar conditions

Chemical Reactions Analysis

(Cyclopropylidenemethylene)dibenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include acyl chlorides, transition metals, and various acids and bases. Major products formed from these reactions vary widely, including arylation/chlorination products and functionalized alkenes .

Scientific Research Applications

Mechanism of Action

The mechanism by which (Cyclopropylidenemethylene)dibenzene exerts its effects involves the high strain energy of the cyclopropylidene group, which makes it highly reactive. This reactivity facilitates various transformations, including ring-opening and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

(Cyclopropylidenemethylene)dibenzene can be compared to other alkylidenecyclopropanes, such as methylenecyclopropane and ethylidenecyclopropane. These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific arrangement of benzene rings and the cyclopropylidene group, which imparts distinct chemical properties .

Similar Compounds

  • Methylenecyclopropane
  • Ethylidenecyclopropane
  • Benzylidenecyclopropane

These compounds, while similar in structure, exhibit different reactivities and are used in various chemical transformations .

Properties

IUPAC Name

[cyclopropylidene(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNHNDHFSZUBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Cyclopropylidenemethylene)dibenzene
Reactant of Route 2
Reactant of Route 2
(Cyclopropylidenemethylene)dibenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(Cyclopropylidenemethylene)dibenzene
Reactant of Route 4
(Cyclopropylidenemethylene)dibenzene
Reactant of Route 5
(Cyclopropylidenemethylene)dibenzene
Reactant of Route 6
Reactant of Route 6
(Cyclopropylidenemethylene)dibenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.